2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17814844
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9ClN2O |
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Molecular Weight | 220.65 g/mol |
IUPAC Name | 2-chloro-6-(3-methylpyrazol-1-yl)benzaldehyde |
Standard InChI | InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
Standard InChI Key | GDQUXNNNULDZGS-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1)C2=C(C(=CC=C2)Cl)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzaldehyde moiety () modified with two substituents:
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A chlorine atom at the 2-position of the benzene ring.
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A 3-methyl-1H-pyrazole group at the 6-position, forming a fused heterocyclic system .
The SMILES notation accurately represents its connectivity, highlighting the methyl group on the pyrazole ring and the aldehyde functional group .
IUPAC and Alternative Names
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IUPAC Name: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Synonyms:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions. A representative pathway includes:
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Bromination: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is brominated using bromosuccinimide (NBS) in dichloromethane at 0–5°C.
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Pyrazole Introduction: The brominated intermediate reacts with 3-methylpyrazole in the presence of a copper catalyst, enabling C–N bond formation .
Key Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: CuI (5 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: Dimethylformamide (DMF)
Industrial-Scale Production
Industrial methods optimize for cost and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Automated Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
Basic Characteristics
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 220.65 g/mol | |
Topological Polar Surface Area (TPSA) | 30.71 Ų | |
LogP (Partition Coefficient) | 2.22 |
Spectral Data
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IR (KBr): Strong absorption at 1685 cm (C=O stretch), 3100 cm (aromatic C–H) .
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H NMR (400 MHz, CDCl):
Biological Activity and Applications
Industrial Applications
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and anti-inflammatory agents .
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Agrochemicals: Serves as a precursor for herbicides and fungicides .
Hazard Statement | Precautionary Measure |
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H302: Harmful if swallowed | Avoid ingestion; use PPE |
H315: Causes skin irritation | Wear gloves and lab coat |
H319: Causes eye irritation | Use safety goggles |
H335: May cause respiratory irritation | Use in ventilated areas |
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